N-{2-[3-({1-[(2,4-difluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide
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Overview
Description
N-{2-[3-({1-[(2,4-difluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a difluorophenyl group, a triazinyl group, and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({1-[(2,4-difluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide involves multiple steps. One common method includes the condensation of 2,4-difluoroaniline with 1-oxopropan-2-yl sulfanyl triazine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({1-[(2,4-difluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[3-({1-[(2,4-difluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-({1-[(2,4-difluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Shares structural similarities but differs in the position of fluorine atoms.
Benzamide, N-(4-fluorophenyl)-2-bromo-: Contains a bromine atom instead of the triazinyl group.
Uniqueness
N-{2-[3-({1-[(2,4-difluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide is unique due to its combination of difluorophenyl and triazinyl groups, which confer distinct chemical properties and biological activities .
Properties
Molecular Formula |
C22H21F2N5O3S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[2-[3-[1-(2,4-difluoroanilino)-1-oxopropan-2-yl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C22H21F2N5O3S/c1-11(2)19(30)25-16-7-5-4-6-14(16)18-21(32)27-22(29-28-18)33-12(3)20(31)26-17-9-8-13(23)10-15(17)24/h4-12H,1-3H3,(H,25,30)(H,26,31)(H,27,29,32) |
InChI Key |
BCOBOYOMTPIBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SC(C)C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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